![molecular formula C11H15Cl B1346833 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene CAS No. 7435-83-8](/img/structure/B1346833.png)
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
Overview
Description
The compound “3-(Chloromethyl)-1,2,4,5-tetramethylbenzene” likely belongs to the class of organochlorines, which are organic compounds containing a chloromethyl group . The chloromethyl group is a functional group that has the chemical formula -CH2-Cl .
Synthesis Analysis
While specific synthesis methods for “3-(Chloromethyl)-1,2,4,5-tetramethylbenzene” are not available, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . One synthetic method involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts .
Scientific Research Applications
Organic Synthesis
2,3,5,6-Tetramethylbenzyl Chloride: serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive, allowing it to participate in various chemical reactions to form new bonds. This compound can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceutical Research
In pharmaceutical research, 2,3,5,6-Tetramethylbenzyl Chloride is utilized to create intermediates that are crucial for the development of new drugs. It can be transformed into compounds with potential therapeutic applications, such as anticancer or anti-inflammatory agents.
Agrochemical Production
The chloromethyl group in 2,3,5,6-Tetramethylbenzyl Chloride is also beneficial in the synthesis of agrochemicals. It can be used to produce pesticides and herbicides, contributing to the development of more effective and safer agricultural products .
Mechanism of Action
Target of Action
Similar compounds are known to react with various organic groups, undergoing processes such as oxidative addition and transmetalation .
Mode of Action
The mode of action of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene involves reactions at the benzylic position . This compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the chlorine atom leaves, forming a new bond .
Biochemical Pathways
Similar compounds are known to participate in various organic reactions, including free radical reactions and suzuki–miyaura coupling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene . Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcomes of its reactions.
properties
IUPAC Name |
3-(chloromethyl)-1,2,4,5-tetramethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPPXGBBWAIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CCl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225356 | |
Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene | |
CAS RN |
7435-83-8 | |
Record name | 2,3,5,6-Tetramethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7435-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007435838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7435-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1,2,4,5-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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